molecular formula C17H20N2O3S B322195 N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]propanamide

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]propanamide

Katalognummer: B322195
Molekulargewicht: 332.4 g/mol
InChI-Schlüssel: RUZSRGIAPCELGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]propanamide is an organic compound with the molecular formula C17H20N2O3S and a molecular weight of 332.4 g/mol . This compound is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further connected to a propanamide group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]propanamide typically involves the reaction of 3,5-dimethylaniline with 4-chlorobenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with propanoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This involves precise control of temperature, pressure, and the use of catalysts to accelerate the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]propanamide is utilized in various fields of scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. This interaction can disrupt normal cellular processes, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonyl and propanamide groups make it a versatile compound for various applications in research and industry .

Eigenschaften

Molekularformel

C17H20N2O3S

Molekulargewicht

332.4 g/mol

IUPAC-Name

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]propanamide

InChI

InChI=1S/C17H20N2O3S/c1-4-17(20)18-14-5-7-16(8-6-14)23(21,22)19-15-10-12(2)9-13(3)11-15/h5-11,19H,4H2,1-3H3,(H,18,20)

InChI-Schlüssel

RUZSRGIAPCELGA-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)C)C

Kanonische SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.